6-Acetamido-6-Deoxy-Castanospermine
CAS No.: 134100-29-1
Cat. No.: VC21334580
Molecular Formula: C10H18N2O4·xH2O
Molecular Weight: 230.26 (anydrous basis)
* For research use only. Not for human or veterinary use.

CAS No. | 134100-29-1 |
---|---|
Molecular Formula | C10H18N2O4·xH2O |
Molecular Weight | 230.26 (anydrous basis) |
IUPAC Name | N-[(1S,6S,7R,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl]acetamide |
Standard InChI | InChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)/t6-,7-,8+,9+,10+/m0/s1 |
Standard InChI Key | IHKWXDCSAKJQKM-UHFFFAOYSA-N |
SMILES | CC(=O)NC1CN2CCC(C2C(C1O)O)O |
Canonical SMILES | CC(=O)NC1CN2CCC(C2C(C1O)O)O |
Chemical Structure and Physical Properties
6-Acetamido-6-Deoxy-Castanospermine (6-Ac-Cas) is characterized by a unique structure that includes a fused ring system with multiple stereogenic centers. This compound features a bicyclic structure with an indolizine core that is fully saturated (octahydroindolizine), containing three hydroxyl groups at positions 1, 7, and 8, and an acetamido group at position 6. The chemical name of this compound is N-(1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl)acetamide, with synonyms including Acetamide, N-(1S,6S,7R,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl- .
Physical and Chemical Characteristics
The physical and chemical properties of 6-Acetamido-6-Deoxy-Castanospermine are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈N₂O₄ |
Molecular Weight | 230.26 g/mol |
Density | 1.408 g/cm³ |
Boiling Point | 528.658°C at 760 mmHg |
Flash Point | 273.522°C |
Refractive Index | 1.606 |
Vapor Pressure | 0 mmHg at 25°C |
The compound is characterized by its specific stereochemistry, with absolute stereochemical designations at positions 1S, 6S, 7R, 8R, and 8aR, which are crucial for its biological activity . The InChI string representation of the compound is: InChI=1/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)/t6-,7-,8+,9+,10+/m0/s1 .
Relationship to Castanospermine
6-Acetamido-6-Deoxy-Castanospermine is a structural analog of castanospermine, which is a natural alkaloid isolated from the seeds of Castanospermum australe. While castanospermine itself is known for its glycosidase inhibitory activity, the addition of an acetamido group at the C-6 position creates significant changes in the specificity and potency of the compound's biological activities .
Structural Differences and Similarities
The primary structural difference between castanospermine and 6-Acetamido-6-Deoxy-Castanospermine is the replacement of a hydroxyl group at position 6 with an acetamido group. This modification has profound effects on the compound's interaction with target enzymes, particularly enhancing its specificity for certain glycosidases. The remaining structural features, including the indolizidine ring system and the hydroxyl groups at positions 1, 7, and 8, are preserved from the parent compound .
Synthesis Methods
The synthesis of 6-Acetamido-6-Deoxy-Castanospermine has been documented in scientific literature, with notable contributions from researchers including Furneaux, Gainsford, Mason, and Tyler, as published in Tetrahedron in 1994 .
Synthetic Approaches
The synthesis typically involves starting from castanospermine or related precursors and performing selective modifications to introduce the acetamido group at the C-6 position. This process requires careful protection and deprotection steps to ensure the correct stereochemistry and substituent positioning. The primary synthetic challenge lies in the selective modification of the C-6 position while maintaining the integrity of the other functional groups and stereogenic centers .
Synthetic pathways typically involve:
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Protection of the hydroxyl groups at positions 1, 7, and 8
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Selective functionalization of the position 6
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Introduction of the acetamido group
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Deprotection to yield the final compound
Biological Activity and Mechanism of Action
6-Acetamido-6-Deoxy-Castanospermine has demonstrated significant biological activity as an enzyme inhibitor, particularly against glycosidases. This activity makes it relevant to various biological processes and potential therapeutic applications.
Enzyme Inhibition Properties
This compound has been identified as a potent and competitive inhibitor of both human O-GlcNAcase (OGA) and hexosaminidase B (HexB) . The inhibitory properties are summarized in the table below:
Enzyme | Inhibition Type | Significance |
---|---|---|
Human OGA | Competitive | Regulates O-GlcNAc modifications of proteins |
Human HexB | Competitive | Involved in glycolipid metabolism |
The competitive nature of inhibition was demonstrated through Lineweaver-Burk plots, which revealed that 6-Acetamido-6-Deoxy-Castanospermine competes with the substrate for binding to the active site of these enzymes .
Molecular Basis of Inhibition
The structural basis for the inhibitory activity of 6-Acetamido-6-Deoxy-Castanospermine has been studied using crystallographic techniques. When bound to its target enzymes, the compound adopts an approximate 1,4B/4E conformation, which is similar to the conformations reported for castanospermine bound to β-glucosidases . This conformation represents a distortion away from the 4C1 chair conformation observed in solution.
The binding involves key interactions between:
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The protonated nitrogen of the indolizidine ring and catalytic residues
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The hydroxyl groups forming hydrogen bonds with polar residues in the binding site
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The acetamido group creating additional specific interactions that enhance binding affinity and selectivity
Research Applications
6-Acetamido-6-Deoxy-Castanospermine has several important applications in biochemical research and therapeutic development, stemming from its specific enzyme inhibitory properties.
Glycobiology Research Tools
As a potent inhibitor of O-GlcNAcase, 6-Acetamido-6-Deoxy-Castanospermine serves as a valuable research tool for studying O-GlcNAc modifications of proteins . These modifications play crucial roles in various cellular processes, including:
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Signal transduction
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Transcriptional regulation
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Protein stability and localization
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Cell cycle progression
By inhibiting O-GlcNAcase, researchers can manipulate cellular O-GlcNAc levels and study the consequent effects on these processes.
Structural Insights from Crystallography
The three-dimensional structure of 6-Acetamido-6-Deoxy-Castanospermine bound to its target enzymes has been studied using X-ray crystallography, providing valuable insights into its mode of action.
Crystal Structure Analysis
The Protein Data Bank entry 2xj7 contains structural information relevant to 6-Acetamido-6-Deoxy-Castanospermine . This structural data has revealed that the compound binds in the -1 subsite of glycosidases, similar to other related inhibitors. The electron density maps show unambiguous positioning of the inhibitor in the active site .
Binding Mode and Conformation
When bound to its target enzymes, 6-Acetamido-6-Deoxy-Castanospermine adopts a conformation that mimics the transition state of the natural substrate. This conformational mimicry is key to its inhibitory activity, as it allows the compound to bind tightly to the active site but prevents the catalytic reaction from proceeding .
The protonated nitrogen of the indolizidine ring typically forms a critical interaction with catalytic residues in the enzyme active site, while the hydroxyl groups engage in hydrogen bonding with various polar residues. The acetamido group at position 6 provides additional specific interactions that contribute to the compound's selectivity and potency .
Comparison with Related Compounds
Understanding the properties of 6-Acetamido-6-Deoxy-Castanospermine in relation to other iminosugars provides valuable insights into structure-activity relationships in this class of compounds.
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